REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.O.[NH2:10][NH2:11]>>[CH3:8][C:4]1[N:3]=[C:2]([NH:10][NH2:11])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
602.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
1570 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for about 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with diethylether (3×1.5 L)
|
Type
|
WASH
|
Details
|
the combined ether extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (−430 g)
|
Type
|
STIRRING
|
Details
|
The residue was stirred in a mixture of ether (200 ml) and hexane (1.5 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 5% diethylether in hexane
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid (sticky)
|
Type
|
DISTILLATION
|
Details
|
distilled at 106-113° C./2 mm, which
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in 2 L of diethylether
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
ADDITION
|
Details
|
by adding 2 L of hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |